molecular formula C6H2Cl2N2O4 B167800 1,3-Dichloro-2,4-dinitrobenzene CAS No. 10199-85-6

1,3-Dichloro-2,4-dinitrobenzene

Cat. No. B167800
CAS RN: 10199-85-6
M. Wt: 236.99 g/mol
InChI Key: CPKWWONSNNHLAN-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4-dinitrobenzene is a derivative of benzene. It is a compound with the molecular formula C6H2Cl2N2O4 . It is produced by nitrating 1,3-Dichlorobenzene with mixed acid .


Synthesis Analysis

The synthesis of 1,3-Dichloro-2,4-dinitrobenzene involves the nitration of 1,3-Dichlorobenzene with a well-stirred solution of potassium nitrate in concentrated sulfuric acid . The reaction mixture rises to 135–140°, then drops slowly to 125°. The stirred mixture is kept at 120–135° for an additional hour .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-2,4-dinitrobenzene can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The nitration of 1,3-dichloro-2-nitrobenzene is normal, but sulphonation is a competing process when the concentration of nitric acid is low .


Physical And Chemical Properties Analysis

1,3-Dichloro-2,4-dinitrobenzene is a light yellow needle or amber crystalline solid . It has a molecular weight of 236.997 .

Scientific Research Applications

Molecular Polarizability and Configuration

1,3-Dichloro-2,4-dinitrobenzene has been studied for its molecular polarizability, specifically focusing on its dipole moments and Molar Kerr constants. Research indicates that this compound, along with other dinitrobenzenes, demonstrates specific configurations in the dissolved state, providing insights into the molecular structures and interactions of such compounds (Calderbank, Fèvre, & Ritchie, 1968).

Chemical Reactions and Derivatives

The compound has been used in reactions to create various derivatives. For example, its coupling with 3,5-dichloroaniline results in 3,5-dichloro-2′,4′-dinitrodiphenylamine, and its reaction with sodium glycolate leads to the production of 4-6-Dinitrophenyl-1,3-di-(β-hydroxyethyl ether), which forms explosive nitrate esters when treated with nitric acid (Blanksma, 2010).

Kinetics and Isotopic Exchange Studies

Kinetic studies involving 1,3-dichloro-2,4-dinitrobenzene have been conducted to understand chlorine-isotopic exchanges in various solvents. These studies provide detailed insights into the reaction dynamics of this compound under different conditions (Gore, Hammond, & Morris, 1974).

Electrochemical Studies

Electrochemical analysis of 1,3-dichloro-2,4-dinitrobenzene has revealed the mechanisms of carbon–chlorine bond cleavage at gold electrodes. This type of study is crucial for understanding the electrochemical behavior of such compounds (Prasad & Sangaranarayanan, 2005).

Synthesis and Purification

Advancements in the synthesis and purification of 1,3-dichloro-2,4-dinitrobenzene have been made, leading to methods that yield high purity and efficiency. These processes are critical for producing this compound for various research and industrial applications (Zhao Jing-chan, 2009).

Safety And Hazards

1,3-Dichloro-2,4-dinitrobenzene is harmful if swallowed and fatal in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye damage . It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1,3-dichloro-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWWONSNNHLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144492
Record name Benzene, 1,3-dichloro-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2,4-dinitrobenzene

CAS RN

10199-85-6
Record name Benzene, 1,3-dichloro-2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MW Melhuish, RB Moodie - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
Solutions of sulphuric acid or oleum containing HCl or Cl2 and nitric acid have been found both to chlorinate and nitrate deactivated aromatic compounds. The kinetics and products of …
Number of citations: 5 pubs.rsc.org
MW Melhuish, RB Moodie, MA Payne… - Journal of the Chemical …, 1988 - pubs.rsc.org
Yields of the expected nitro products from 1-chloro-4-nitrobenzene and 1,3-dichloro-2-nitrobenzene nitrated at 25 C in sulphuric acid or oleum containing 1 mol dm–3 nitric acid were …
Number of citations: 5 pubs.rsc.org
PH Gore, SD Hammond, DFC Morris - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The kinetics of chlorine-isotopic exchange between di- or tri-nitro-derivatives of m- or p-dichlorobenzene with Li36Cl have been measured. Second-order rate constants for 1,3-dichloro-…
Number of citations: 6 pubs.rsc.org
AT Dann - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… This mixture gives the correct analytical figures for dichlorodinitrobenzenes, and is found to consist practically exclusively of (I) and 1 : 3-dichloro2 : 4-dinitrobenzene (11). When the …
Number of citations: 1 pubs.rsc.org
MW Melhuish - 1989 - elibrary.ru
The nitration of 1, 3, 5-trichloro-2, 4-dinitrobenzene was reported to give considerable amounts of a chloro product, 1, 2, 3, 5-tetrachloro-2, 4-dinitrobenzene, as well as the expected …
Number of citations: 2 elibrary.ru
RB Moodie, RJ Stephens - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
The kinetics and/or products of reaction, in nitric acid containing 0–5 mol dm–3 of dinitrogen pentaoxide, of phenyltrimethylammonium perchlorate, 1,2-dichloro-4-nitrobenzene, 2,4-…
Number of citations: 26 pubs.rsc.org
J Forrest - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
Re-examination of the Ullmann condensation of l-chloro-2, 4-dinitrobenzene with iodobenzene has revealed two novel side-reactions which may be of a general character: the …
Number of citations: 10 pubs.rsc.org
C Arnone, G Consiglio, D Spinelli, PH Gore… - Journal of the …, 1983 - pubs.rsc.org
Rate constants have been determined for the chlorine-isotopic exchange reactions in sulpholane solution between lithium chloride-36 and compounds containing two non-equivalent …
Number of citations: 7 pubs.rsc.org
JOE Sosoe, C Malveau, T Maris, R Iftimie… - The Journal of Organic …, 2023 - ACS Publications
Like hydroquinones and quinones, aromatic compounds with multiple NH 2 groups and the corresponding quinonediimines have the potential to serve as components of useful redox-…
Number of citations: 1 pubs.acs.org

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